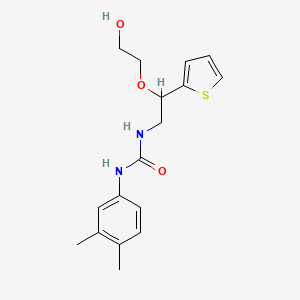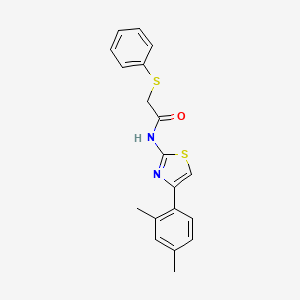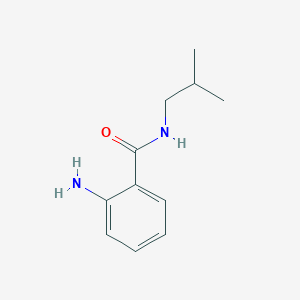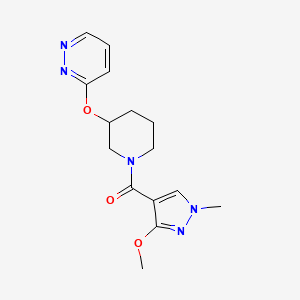
Tert-butyl 3-(aminomethyl)-2,2-dimethylpyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Synthesis and Molecular Characterization
Tert-butyl 3-(aminomethyl)-2,2-dimethylpyrrolidine-1-carboxylate is an intermediate in the synthesis of complex molecules. A study demonstrates the synthesis and characterization of compounds derived from similar tert-butyl pyrrolidine carboxylates, emphasizing their potential in creating novel chemical structures through methods like Schiff base formation, characterized using FTIR, NMR, and X-ray crystallography (Çolak, Karayel, Buldurun, & Turan, 2021). Another research involves the synthesis of tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, highlighting its role as a crucial intermediate for anticancer drugs, showcasing a rapid synthesis method that underscores the versatility of tert-butyl pyrrolidine derivatives in medicinal chemistry (Zhang, Ye, Xu, & Xu, 2018).
Asymmetric Synthesis and Chiral Molecules
Tert-butyl 3-(aminomethyl)-2,2-dimethylpyrrolidine-1-carboxylate's derivatives have been utilized in asymmetric synthesis, contributing to the development of chiral molecules. A method for the asymmetric synthesis of amines using N-tert-butanesulfinyl imines, prepared from tert-butyl compounds, demonstrates the importance of tert-butyl derivatives in producing enantioenriched amines, indicating the significance of such compounds in asymmetric synthesis and their potential applications in creating bioactive molecules with high stereochemical purity (Ellman, Owens, & Tang, 2002).
Catalysis and Organic Transformations
The role of tert-butyl derivatives in catalysis and organic transformations is significant, as demonstrated by research on P-chiral phosphine ligands with tert-butylmethylphosphino groups. These ligands, derived from tert-butyl compounds, have shown excellent performance in the rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes, illustrating the potential of tert-butyl derivatives in catalyzing critical chemical reactions for the synthesis of chiral pharmaceuticals and other valuable compounds (Imamoto, Tamura, Zhang, Horiuchi, Sugiya, Yoshida, Yanagisawa, & Gridnev, 2012).
Environmental and Photocatalytic Applications
Tert-butyl 3-(aminomethyl)-2,2-dimethylpyrrolidine-1-carboxylate and related compounds also find applications in environmental science, such as in the photocatalyzed oxidation of contaminants. For instance, tert-butyl alcohol, a derivative, has been used to study the photocatalytic degradation of methylated arsenic species, showcasing the role of tert-butyl derivatives in environmental remediation through photocatalysis (Xu, Cai, & O’Shea, 2007).
properties
IUPAC Name |
tert-butyl 3-(aminomethyl)-2,2-dimethylpyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-11(2,3)16-10(15)14-7-6-9(8-13)12(14,4)5/h9H,6-8,13H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLVOTKNVQUZLEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CCN1C(=O)OC(C)(C)C)CN)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-(aminomethyl)-2,2-dimethylpyrrolidine-1-carboxylate | |
CAS RN |
1780767-79-4 |
Source


|
| Record name | tert-butyl 3-(aminomethyl)-2,2-dimethylpyrrolidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 4-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidine-1-carbonyl)benzoate](/img/structure/B2642077.png)


![5-ethyl-N-(4-methylbenzyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2642081.png)



![1-[(4-ethenylphenyl)methyl]-3-(3-fluorophenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2642087.png)
![N-(3,4-dimethoxyphenethyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2642089.png)


![5-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-ethoxybenzene-1-sulfonamide](/img/structure/B2642096.png)
![4-[(4-chlorophenyl)sulfanyl]-2-(4-methylphenyl)-5-morpholino-3(2H)-pyridazinone](/img/structure/B2642097.png)
